molecular formula C15H21NO5 B12952105 (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid CAS No. 1260587-01-6

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid

Cat. No.: B12952105
CAS No.: 1260587-01-6
M. Wt: 295.33 g/mol
InChI Key: PKOUTHAMVDTDRV-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxybenzyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to introduce the Boc group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Properties

CAS No.

1260587-01-6

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-2-[(2-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)8-10-6-4-5-7-12(10)17/h4-7,11,17H,8-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

PKOUTHAMVDTDRV-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1O)C(=O)O

Origin of Product

United States

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